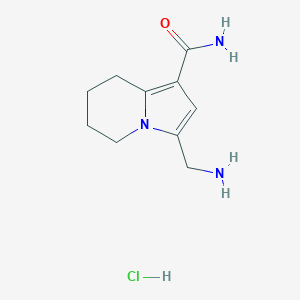

3-(Aminomethyl)-5,6,7,8-tetrahydroindolizine-1-carboxamide hydrochloride

Description

3-(Aminomethyl)-5,6,7,8-tetrahydroindolizine-1-carboxamide hydrochloride is a heterocyclic compound featuring a partially saturated indolizine core. Its molecular formula is C₁₁H₁₇ClN₂O₂, with a molecular weight of 244.72 g/mol and a purity of 95% . The structure includes a fused bicyclic system (5,6,7,8-tetrahydroindolizine) substituted with an aminomethyl group at position 3 and a carboxamide group at position 1, with the hydrochloride salt enhancing solubility in polar solvents. This compound is likely utilized as a synthetic intermediate or pharmacophore in medicinal chemistry, given its structural similarity to bioactive indolizine derivatives .

Properties

IUPAC Name |

3-(aminomethyl)-5,6,7,8-tetrahydroindolizine-1-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O.ClH/c11-6-7-5-8(10(12)14)9-3-1-2-4-13(7)9;/h5H,1-4,6,11H2,(H2,12,14);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWOPYCSNMDIOMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(=C(C=C2CN)C(=O)N)C1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2138005-84-0 | |

| Record name | 3-(aminomethyl)-5,6,7,8-tetrahydroindolizine-1-carboxamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-5,6,7,8-tetrahydroindolizine-1-carboxamide hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Indolizine Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a pyrrole derivative and an aldehyde or ketone under acidic or basic conditions.

Introduction of the Aminomethyl Group: This step often involves the use of formaldehyde and a primary amine in a Mannich reaction to introduce the aminomethyl group at the desired position on the indolizine ring.

Carboxamide Formation: The carboxamide group can be introduced through an amidation reaction, where the corresponding carboxylic acid or its derivative reacts with an amine.

Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-5,6,7,8-tetrahydroindolizine-1-carboxamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to modify the functional groups.

Substitution: Nucleophilic substitution reactions can occur, especially at the aminomethyl group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

Oxidation: Oxo derivatives of the indolizine ring.

Reduction: Reduced forms of the carboxamide or aminomethyl groups.

Substitution: Alkylated or acylated derivatives of the original compound.

Scientific Research Applications

Pharmacological Applications

-

Anticancer Activity

Research indicates that 3-(Aminomethyl)-5,6,7,8-tetrahydroindolizine-1-carboxamide hydrochloride exhibits significant anticancer properties. It has been evaluated against various cancer cell lines, showing promising results in inhibiting cell growth. For example:- Study Findings : In a study conducted under the National Cancer Institute (NCI) protocols, the compound demonstrated an average growth inhibition rate of 12.53% across multiple cancer cell lines .

- Mechanism of Action : The compound's unique structure allows it to interact with biological targets involved in cell proliferation and apoptosis.

-

Neuroprotective Effects

There is emerging evidence suggesting that this compound may possess neuroprotective properties. It has been studied for its potential role in treating neurodegenerative diseases such as Alzheimer’s disease: -

Antimicrobial Activity

Preliminary studies indicate that this compound may exhibit antimicrobial properties. Its structural components could interact with microbial targets, although more research is needed to fully elucidate this aspect.

Case Studies

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-5,6,7,8-tetrahydroindolizine-1-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, while the indolizine core can engage in π-π stacking or hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Aminomethyl vs. Pyridinyl Substitution

However, the aminomethyl group in the target compound offers greater flexibility for derivatization, such as salt formation (hydrochloride) to optimize solubility .

Carboxamide vs. Carboxylic Acid/Ester Modifications

The carboxamide group in the target compound is less reactive than carboxylic acid or ester derivatives (Evidences 3, 6), making it more stable under physiological conditions. Methyl or tert-butyl esters () are typically used as prodrugs or intermediates for further functionalization .

Solubility and Physicochemical Properties

For example, gabapentin (a structurally distinct but solubility-optimized drug) is freely soluble in water due to its zwitterionic nature, underscoring the importance of salt formation in drug design .

Biological Activity

3-(Aminomethyl)-5,6,7,8-tetrahydroindolizine-1-carboxamide hydrochloride is a synthetic compound with a unique indolizine structure. It has garnered attention in pharmacological research due to its promising biological activities. The compound's molecular formula is with a molecular weight of approximately 229.68 g/mol .

Chemical Structure and Properties

The compound features a tetrahydroindolizine core along with an aminomethyl substituent and a carboxamide functional group. The hydrochloride form enhances its solubility in aqueous solutions, making it suitable for various biological applications. Below is a summary of its chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 229.68 g/mol |

| IUPAC Name | This compound |

| Solubility | Soluble in water |

Research indicates that this compound interacts with various biological targets. Its mechanism of action may involve binding to specific receptors or enzymes, modulating their activity and influencing biochemical pathways relevant to therapeutic applications.

Pharmacological Effects

Studies have shown that this compound exhibits significant biological activity in several contexts:

- Antitumor Activity : Preliminary studies suggest that derivatives of tetrahydroindolizine structures can exhibit antitumor properties. For instance, related compounds have demonstrated IC50 values lower than those of established chemotherapeutics like Doxorubicin .

- Neuroprotective Effects : There is emerging evidence that suggests potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.

Antitumor Activity Evaluation

In a comparative study involving various tetrahydroindolizine derivatives, compounds similar to this compound were evaluated for their cytotoxic effects against cancer cell lines. The results indicated that some derivatives exhibited enhanced potency compared to standard treatments:

| Compound ID | IC50 (µg/mL) | Comparison Drug | Comparison IC50 (µg/mL) |

|---|---|---|---|

| Compound A | 2.5 | Doxorubicin | 37.5 |

| Compound B | 3.0 | Doxorubicin | 37.5 |

| Compound C | 10 | Doxorubicin | 37.5 |

These findings suggest that the structural characteristics of the indolizine core may play a crucial role in enhancing biological activity .

Neuroprotective Studies

In vitro studies have indicated that the compound may exert protective effects on neuronal cells subjected to oxidative stress. This was assessed using cell viability assays where treated cells showed significantly higher survival rates compared to untreated controls.

Q & A

Q. How should researchers structure datasets to facilitate meta-analyses of tetrahydroindolizine derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.